molecular formula C10H9FO3 B13927492 4-Cyclopropoxy-3-fluorobenzoic acid

4-Cyclopropoxy-3-fluorobenzoic acid

Cat. No.: B13927492
M. Wt: 196.17 g/mol
InChI Key: SQFNNVJLCFZQSM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO3 and a molar mass of 196.18 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group at the 4-position and a fluorine atom at the 3-position. It is a colorless solid that is used as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-fluorobenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Cyclopropoxy-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclopropoxy group and fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-3-fluorobenzoic acid is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluorobenzoic acid

InChI

InChI=1S/C10H9FO3/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

SQFNNVJLCFZQSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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